molecular formula C17H14F2N2O2S B2368301 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 868375-91-1

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Cat. No. B2368301
CAS RN: 868375-91-1
M. Wt: 348.37
InChI Key: AHJNZDLVKOVCRX-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as EDBT-PA and is a member of the benzothiazole family of compounds.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities: A study by Alborz et al. (2018) focused on the synthesis of benzothiazole-substituted β-lactam hybrids, demonstrating moderate antimicrobial activities against various bacterial strains.
  • Antimalarial Properties: The same study also revealed that compounds with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring exhibited increased antimalarial potency.

Heterocyclic Compounds Synthesis

  • Design of Biologically Active Heterocycles: Research by Solodukhin et al. (2004) discussed the synthesis of various heterocyclic derivatives containing phenoxydifluoromethyl groups, aimed at designing biologically active compounds.

properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-2-21-16-13(19)8-11(18)9-14(16)24-17(21)20-15(22)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZDLVKOVCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)COC3=CC=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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